Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate
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Overview
Description
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H6F3NO3 It is a derivative of nicotinic acid and contains a trifluoromethyl group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-hydroxy-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-(trifluoromethyl)nicotinate.
Reduction: Formation of 6-hydroxy-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-6-(trifluoromethyl)nicotinate
- Methyl 6-chloro-4-(trifluoromethyl)nicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the nicotinate backbone. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Biological Activity
Methyl 6-hydroxy-4-(trifluoromethyl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound, with the molecular formula C8H6F3NO2, features a trifluoromethyl group that significantly influences its biological properties. The presence of this electron-withdrawing group enhances the compound's interaction with various biological targets.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. A study on related compounds demonstrated their capacity to inhibit HIV-1 replication through dual inhibition mechanisms targeting reverse transcriptase (RT) and RNase H functions. For instance, a derivative showed an IC50 of 14 µM against RNase H and effectively blocked viral replication with an EC50 of 5 µM, demonstrating a selectivity index greater than 10 .
Anti-Diabetic Activity
This compound has also been evaluated for its anti-diabetic potential. In one study, it was found to exhibit significant alpha-amylase inhibitory activity, with an IC50 value of 4.58 µM compared to acarbose (IC50 of 1.58 µM). This suggests that the compound may play a role in managing blood glucose levels by inhibiting carbohydrate digestion .
Antioxidant Activity
The compound's antioxidant properties have been explored through DPPH assays, which measure the ability to scavenge free radicals. Preliminary findings suggest that this compound exhibits protective effects on pancreatic beta cells, which are crucial for insulin production .
Case Studies and Experimental Data
A comprehensive study evaluated various derivatives of nicotinic acid and their biological activities. The findings are summarized in the following table:
The mechanism by which this compound exerts its biological effects involves interaction with key enzymes and pathways. The trifluoromethyl group is believed to enhance binding affinity to target proteins, facilitating inhibition of enzymatic activities critical for viral replication and metabolic processes.
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
methyl 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-3-12-6(13)2-5(4)8(9,10)11/h2-3H,1H3,(H,12,13) |
InChI Key |
FRHSFVSYHWOCNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC(=O)C=C1C(F)(F)F |
Origin of Product |
United States |
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